5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications to introduce the allyl, bromo, hydroxy, and pyridinyl groups. Key steps may include:
Bartoli’s reaction: This reaction is used to construct the indole core from nitroaromatics and vinyl Grignard reagents.
Heck coupling reaction: This reaction introduces the allyl group to the indole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4 (Potassium permanganate)
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Brominating agents: NBS, Br2 (Bromine)
Nucleophiles for substitution: Amines, thiols, alcohols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the indole core allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of functional groups attached to the indole core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1-prop-2-enylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-9-21-15-4-3-13(19)10-14(15)18(24,17(21)23)11-16(22)12-5-7-20-8-6-12/h2-8,10,24H,1,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTWRLVTQILNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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